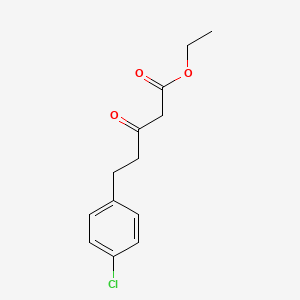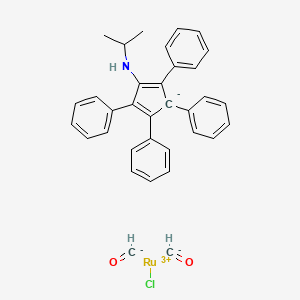![molecular formula C15H22O3 B12432873 (1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12432873.png)
(1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6R)-1,6-diméthyl-9-propan-2-ylidène-5,12-dioxatricyclo[9.1.0.04,6]dodécan-8-one est un composé organique complexe présentant une structure tricyclique unique. Ce composé se distingue par ses applications potentielles dans divers domaines, notamment la chimie, la biologie et la médecine. Son architecture moléculaire complexe en fait un sujet d'intérêt pour les chimistes synthétiques et les chercheurs.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (1R,6R)-1,6-diméthyl-9-propan-2-ylidène-5,12-dioxatricyclo[9.1.0.04,6]dodécan-8-one implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Une voie de synthèse courante fait appel à une réaction de Diels-Alder, suivie d'une série d'étapes d'oxydation et de réduction pour obtenir la structure tricyclique souhaitée. Les conditions de réaction exigent souvent un contrôle précis de la température, de la pression et de l'utilisation de catalyseurs spécifiques pour garantir un rendement élevé et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes permettent la production efficace du composé en grandes quantités tout en maintenant la constance de la qualité. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est essentielle pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
(1R,6R)-1,6-diméthyl-9-propan-2-ylidène-5,12-dioxatricyclo[9.1.0.04,6]dodécan-8-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, selon les réactifs et les conditions utilisés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule, conduisant à la formation de nouveaux composés.
Substitution : Le composé peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, jouent un rôle crucial dans la détermination de l'issue de ces réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent de la voie de réaction spécifique choisie. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à une large gamme de dérivés présentant différents groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, (1R,6R)-1,6-diméthyl-9-propan-2-ylidène-5,12-dioxatricyclo[91004,6]dodécan-8-one est utilisé comme brique de base pour la synthèse de molécules plus complexes
Biologie
En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les macromolécules biologiques. Sa capacité à former des complexes stables avec les protéines et les acides nucléiques en fait un outil précieux pour comprendre les mécanismes moléculaires et développer de nouveaux agents thérapeutiques.
Médecine
En médecine, (1R,6R)-1,6-diméthyl-9-propan-2-ylidène-5,12-dioxatricyclo[9.1.0.04,6]dodécan-8-one est étudié pour ses propriétés pharmacologiques potentielles. Les chercheurs explorent son utilisation comme composé de tête pour le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie
Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés uniques le rendent adapté à des applications dans des domaines tels que la science des polymères, l'ingénierie des matériaux et la nanotechnologie.
Mécanisme d'action
Le mécanisme d'action de (1R,6R)-1,6-diméthyl-9-propan-2-ylidène-5,12-dioxatricyclo[9.1.0.04,6]dodécan-8-one implique son interaction avec des cibles moléculaires spécifiques au sein des cellules. Le composé peut se lier à des enzymes, des récepteurs ou d'autres protéines, modulant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, la régulation de l'expression génique et les processus métaboliques.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[91004,6]dodecan-8-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding molecular mechanisms and developing new therapeutic agents.
Medicine
In medicine, (1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one is investigated for its potential pharmacological properties. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science, materials engineering, and nanotechnology.
Mécanisme D'action
The mechanism of action of (1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Trifluorotoluène : Un composé organique présentant des propriétés de solvatation similaires mais des caractéristiques structurales différentes.
Composés de cellules solaires sensibilisées par colorant : Composés utilisés dans les cellules solaires avec des applications dans la conversion d'énergie.
Composés organiques volatils : Composés présentant des propriétés sensorielles utilisés dans diverses applications industrielles.
Unicité
Ce qui distingue (1R,6R)-1,6-diméthyl-9-propan-2-ylidène-5,12-dioxatricyclo[9.1.0.04,6]dodécan-8-one des composés similaires, c'est sa structure tricyclique unique et les groupes fonctionnels spécifiques qu'il contient. Ces caractéristiques confèrent une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one |
InChI |
InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3/t12?,13?,14-,15-/m1/s1 |
Clé InChI |
GTHJHHZMCSHKDZ-NEXFUWMNSA-N |
SMILES isomérique |
CC(=C1CC2[C@](O2)(CCC3[C@](O3)(CC1=O)C)C)C |
SMILES canonique |
CC(=C1CC2C(O2)(CCC3C(O3)(CC1=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12432795.png)
![(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol](/img/structure/B12432806.png)
![7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine](/img/structure/B12432808.png)
![2-Cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B12432811.png)




![6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B12432842.png)

![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)

![2-[(2-Nitroethenyl)amino]benzoic acid](/img/structure/B12432860.png)
